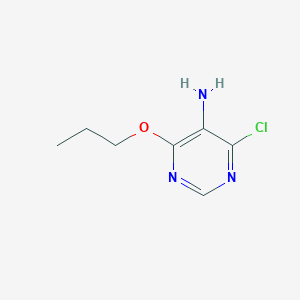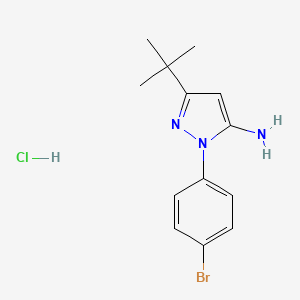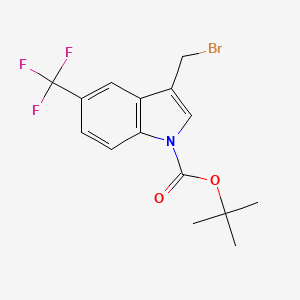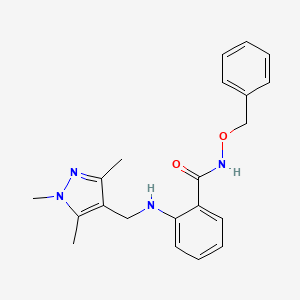
4-Chloro-6-propoxypyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-propoxypyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-propoxypyrimidin-5-amine typically involves the chlorination of a pyrimidine precursor followed by the introduction of a propoxy group. One common method involves the reaction of 4,6-dichloropyrimidine with propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-propoxypyrimidin-5-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
4-Chloro-6-propoxypyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral, antibacterial, or anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-propoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation by binding to their active sites and preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-6-propoxypyrimidin-5-amine.
4,6-Dimethoxypyrimidine: Similar in structure but with methoxy groups instead of propoxy groups.
2-Amino-4,6-dichloropyrimidine: Another chlorinated pyrimidine with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C7H10ClN3O |
|---|---|
Peso molecular |
187.63 g/mol |
Nombre IUPAC |
4-chloro-6-propoxypyrimidin-5-amine |
InChI |
InChI=1S/C7H10ClN3O/c1-2-3-12-7-5(9)6(8)10-4-11-7/h4H,2-3,9H2,1H3 |
Clave InChI |
WZMADVNZAPXXFI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=NC=N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropan-2-ol](/img/structure/B15243922.png)
![Benzyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B15243924.png)

![Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate](/img/structure/B15243938.png)


![Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15243952.png)

![2-Cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15243961.png)

![(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15243993.png)
![(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B15243997.png)
